molecular formula C21H21N5O B4462015 6-Amino-2-ethyl-8-(2-methoxyphenyl)-1,2,3,7,8,8A-hexahydroisoquinoline-5,7,7-tricarbonitrile

6-Amino-2-ethyl-8-(2-methoxyphenyl)-1,2,3,7,8,8A-hexahydroisoquinoline-5,7,7-tricarbonitrile

Cat. No.: B4462015
M. Wt: 359.4 g/mol
InChI Key: LGKACOQOJXRNEC-UHFFFAOYSA-N
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Description

6-Amino-2-ethyl-8-(2-methoxyphenyl)-1,2,3,7,8,8A-hexahydroisoquinoline-5,7,7-tricarbonitrile is a complex organic compound with a molecular formula of C21H21N5O and a molecular weight of 359.4 g/mol. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

6-amino-2-ethyl-8-(2-methoxyphenyl)-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O/c1-3-26-9-8-14-16(10-22)20(25)21(12-23,13-24)19(17(14)11-26)15-6-4-5-7-18(15)27-2/h4-8,17,19H,3,9,11,25H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKACOQOJXRNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Amino-2-ethyl-8-(2-methoxyphenyl)-1,2,3,7,8,8A-hexahydroisoquinoline-5,7,7-tricarbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the isoquinoline core, followed by the introduction of the amino, ethyl, and methoxyphenyl groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different isoquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

6-Amino-2-ethyl-8-(2-methoxyphenyl)-1,2,3,7,8,8A-hexahydroisoquinoline-5,7,7-tricarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific receptors or enzymes.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The specific pathways and targets depend on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Similar compounds to 6-Amino-2-ethyl-8-(2-methoxyphenyl)-1,2,3,7,8,8A-hexahydroisoquinoline-5,7,7-tricarbonitrile include other isoquinoline derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Amino-2-ethyl-8-(2-methoxyphenyl)-1,2,3,7,8,8A-hexahydroisoquinoline-5,7,7-tricarbonitrile
Reactant of Route 2
Reactant of Route 2
6-Amino-2-ethyl-8-(2-methoxyphenyl)-1,2,3,7,8,8A-hexahydroisoquinoline-5,7,7-tricarbonitrile

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